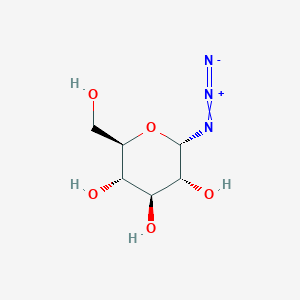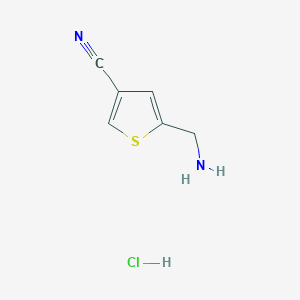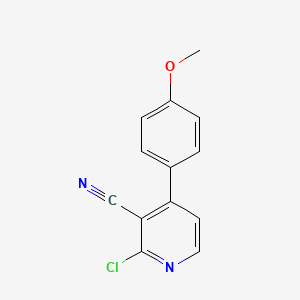
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
Overview
Description
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile derivatives have shown promise in antimicrobial applications. A study by Guna et al. (2015) synthesized variants of this compound and tested their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds displayed significant antimicrobial properties, suggesting potential for use in combating microbial infections (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
This compound has also found applications in the field of corrosion inhibition. Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid. The studies showed that these compounds effectively reduced corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
Photophysical Studies
The compound's photophysical properties have been explored for potential applications in light-emitting materials. Ahipa et al. (2014) synthesized a nicotinonitrile derivative and studied its spectroscopic, crystal structure, and photophysical properties. The compound exhibited good absorption and fluorescence properties, indicating its suitability for applications in optoelectronics and as a blue light-emitting material (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Dye-Sensitized Solar Cells
In the field of renewable energy, nicotinonitrile derivatives have been explored for use in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile compound and tested its photovoltaic performance in DSSCs. The study found that this compound, when used as a co-sensitizer dye, significantly improved the efficiency of DSSCs (Hemavathi et al., 2019).
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDMWSMSQOHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
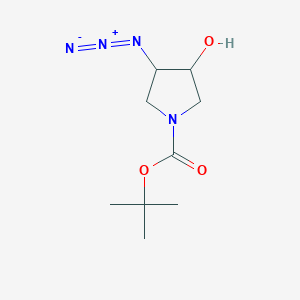

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)

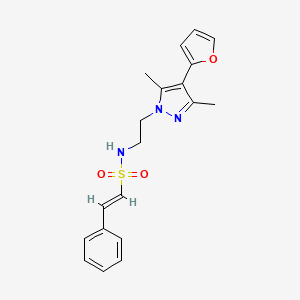
![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)
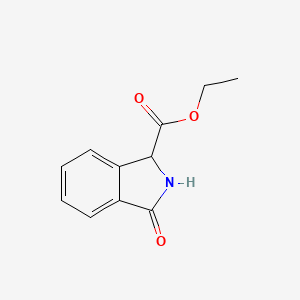

![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)
